1,5-Dibromo-3-chloro-2-iodobenzene
Overview
Description
1,5-Dibromo-3-chloro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2ClI and a molecular weight of 396.25 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1,5-Dibromo-3-chloro-2-iodobenzene can be synthesized through various methods, including:
Halogenation of Benzene Derivatives: This involves the stepwise introduction of bromine, chlorine, and iodine atoms onto a benzene ring under controlled conditions.
Industrial Production: Large-scale production may involve continuous flow reactors where the halogenation reactions are carried out in a sequential manner, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,5-Dibromo-3-chloro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1,5-Dibromo-3-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules that could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-chloro-2-iodobenzene largely depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms bonds with other aromatic rings, facilitated by catalysts like palladium .
Comparison with Similar Compounds
1,5-Dibromo-3-chloro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodobenzene: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Contains fluorine instead of a second bromine, which can influence its reactivity and applications.
1,3-Dibromo-5-iodobenzene:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
1,5-dibromo-3-chloro-2-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLNRHOXVGHAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659332 | |
Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-45-0 | |
Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81067-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,5-dibromo-3-chloro-2-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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